p-Tolyl trifluoromethanesulfonate
Overview
Description
P-Tolyl trifluoromethanesulfonate, also known as p-Tolyl triflate, is an aryl triflate . It has a linear formula of CF3SO3C6H4CH3 and a molecular weight of 240.20 . It is used in organic synthesis, particularly in the asymmetric α-arylation of ketones and arylation of pyridine N-oxide .
Molecular Structure Analysis
The molecular structure of p-Tolyl trifluoromethanesulfonate consists of a tolyl (methylphenyl) group attached to a trifluoromethanesulfonate group . The trifluoromethanesulfonate group has the structure R−O−S(=O)2−CF3, where R is the tolyl group .Physical And Chemical Properties Analysis
P-Tolyl trifluoromethanesulfonate is a clear liquid with a boiling point of 115 °C/50 mmHg and a specific gravity of 1.35 at 20 °C . Its refractive index is 1.44 .Scientific Research Applications
Application 1: Asymmetric α-Arylation of Ketones
- Summary of the Application : The asymmetric α-arylation of ketones is a key reaction in organic synthesis, used to introduce an aryl group at the α-position of a carbonyl compound . p-Tolyl trifluoromethanesulfonate is used as an arylating agent in this reaction .
- Methods of Application : While the exact procedure can vary, the general method involves reacting the ketone with p-Tolyl trifluoromethanesulfonate in the presence of a base and a chiral catalyst. The reaction typically takes place in a suitable solvent at elevated temperatures .
- Results or Outcomes : The outcome of the reaction is the formation of an α-aryl ketone. The yield, enantioselectivity, and diastereoselectivity of the reaction can vary depending on the specific ketone, base, catalyst, and reaction conditions used .
Application 2: Arylation of Pyridine N-Oxide
- Summary of the Application : The arylation of pyridine N-oxide is another important reaction in organic synthesis, used to introduce an aryl group onto a pyridine ring . p-Tolyl trifluoromethanesulfonate serves as the arylating agent in this reaction .
- Methods of Application : The general method involves reacting pyridine N-oxide with p-Tolyl trifluoromethanesulfonate, typically in the presence of a base and a suitable solvent .
- Results or Outcomes : The outcome of the reaction is the formation of an arylated pyridine. The yield of the reaction can vary depending on the specific base and reaction conditions used .
Safety And Hazards
P-Tolyl trifluoromethanesulfonate is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is also suspected of causing cancer . Protective measures such as wearing suitable protective equipment, avoiding generation of vapour or mist, and washing hands and face thoroughly after handling are recommended .
properties
IUPAC Name |
(4-methylphenyl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSBXVHIYGQWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341352 | |
Record name | p-Tolyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyl trifluoromethanesulfonate | |
CAS RN |
29540-83-8 | |
Record name | p-Tolyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylphenyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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